Compound 919278 Compound 919278
Brand Name: Vulcanchem
CAS No.: 2189366-77-4
VCID: VC5525992
InChI: InChI=1S/C18H16N4O2/c1-11(22-10-12-6-2-3-7-13(12)17(22)24)16(23)21-18-19-14-8-4-5-9-15(14)20-18/h2-9,11H,10H2,1H3,(H2,19,20,21,23)/t11-/m0/s1
SMILES: CC(C(=O)NC1=NC2=CC=CC=C2N1)N3CC4=CC=CC=C4C3=O
Molecular Formula: C18H16N4O2
Molecular Weight: 320.352

Compound 919278

CAS No.: 2189366-77-4

Cat. No.: VC5525992

Molecular Formula: C18H16N4O2

Molecular Weight: 320.352

* For research use only. Not for human or veterinary use.

Compound 919278 - 2189366-77-4

Specification

CAS No. 2189366-77-4
Molecular Formula C18H16N4O2
Molecular Weight 320.352
IUPAC Name (2S)-N-(1H-benzimidazol-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide
Standard InChI InChI=1S/C18H16N4O2/c1-11(22-10-12-6-2-3-7-13(12)17(22)24)16(23)21-18-19-14-8-4-5-9-15(14)20-18/h2-9,11H,10H2,1H3,(H2,19,20,21,23)/t11-/m0/s1
Standard InChI Key PWSSISUOJZBZFT-LLVKDONJSA-N
SMILES CC(C(=O)NC1=NC2=CC=CC=C2N1)N3CC4=CC=CC=C4C3=O

Introduction

Chemical and Structural Properties

Molecular Characteristics

Compound 919278 is characterized by the IUPAC name (R)-N-(1H-benzo[d]imidazol-2-yl)-2-(1-oxoisoindolin-2-yl)propanamide and the SMILES notation O=C1C2C=CC=CC=2CN1[C@H](C(NC1=NC2C=CC=CC=2N1)=O)C . Its stereochemistry includes a defined chiral center, as indicated by the R-configuration . The compound’s LogP value of 2.2 suggests moderate lipophilicity, which may influence its pharmacokinetic properties .

Table 1: Physicochemical Properties of Compound 919278

PropertyValueSource
Molecular FormulaC18H16N4O2\text{C}_{18}\text{H}_{16}\text{N}_{4}\text{O}_{2}
Molecular Weight320.35 g/mol
CAS Number2189366-77-4
AppearanceWhite to off-white solid powder
Purity (HPLC/LCMS)>98%
Storage Conditions-20°C (powder: 12 months)

Mechanism of Action

CDK12-Mediated Transcriptional Regulation

The compound also inhibits CDK12, a kinase responsible for phosphorylating serine 2 (Ser2) residues in the C-terminal domain (CTD) of RNA polymerase II (Pol II) . This phosphorylation event is essential for transcriptional elongation of genes such as MAP3K14 (encoding NIK) and NFKB2, both central to noncanonical NF-κB activation . At 1 μM, Compound 919278 reduces Ser2 phosphorylation by 57%, effectively halting the production of NIK and downstream signaling .

Pharmacological Profile

In Vitro Activity

In U-2 OS cells stimulated with TWEAK (20 ng/mL), Compound 919278 demonstrated potent inhibition of CDK12/CCNK binding (IC50 = 50–68 nM) and reduced MAP3K14 mRNA levels (IC50 = 0.32 μM) . Western blot analyses confirmed dose-dependent suppression of Ser2 phosphorylation at concentrations as low as 1 μM .

Table 2: Key Pharmacological Parameters

ParameterValueAssay SystemSource
LTβR Inhibition (IC50)0.169 μMTWEAK-stimulated
CDK12/CCNK Binding (IC50)50–68 nMU-2 OS cells
MAP3K14 mRNA Reduction (IC50)0.32 μMU-2 OS cells
Ser2 Phosphorylation Inhibition57% at 1 μMWestern blot

Selectivity Profile

Compound 919278 exhibits >100-fold selectivity for CDK12 over CDK1–7, CDK9, and CDK14–18 . Screening against 344 kinases revealed <35% inhibition at 1 μM, underscoring its specificity .

Research Applications

Inflammation and Autoimmunity

By selectively inhibiting noncanonical NF-κB signaling, Compound 919278 attenuates inflammatory responses driven by LTβR and CDK12 . Preclinical models suggest its utility in conditions like rheumatoid arthritis and inflammatory bowel disease .

Oncology

CDK12 inhibition disrupts transcription of DNA repair genes (e.g., BRCA1), sensitizing cancer cells to PARP inhibitors . Compound 919278’s ability to block NIK production further impedes survival pathways in multiple myeloma and lymphoma .

Synthesis and Analytical Validation

Synthetic Route

While detailed synthetic protocols are proprietary, the compound’s Certificate of Analysis confirms consistency in 1H NMR, HPLC, and mass spectrometry profiles . The racemate form (BIO-0919278) is commercially available, though the R-enantiomer is pharmacologically active .

Future Directions

Ongoing studies aim to optimize the pharmacokinetic profile of Compound 919278 for in vivo applications. Its dual targeting of LTβR and CDK12 presents a unique therapeutic strategy, though potential off-target effects in prolonged regimens require further evaluation . Clinical trials exploring its efficacy in combination with immunotherapies are anticipated.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator